molecular formula C14H17NO2 B3208981 Benzyl 2-ethenylpyrrolidine-1-carboxylate CAS No. 105706-77-2

Benzyl 2-ethenylpyrrolidine-1-carboxylate

Cat. No.: B3208981
CAS No.: 105706-77-2
M. Wt: 231.29 g/mol
InChI Key: REODUIIKJBAGJE-UHFFFAOYSA-N
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Description

Benzyl 2-ethenylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyl-protected carbamate group at the 1-position and an ethenyl (vinyl) substituent at the 2-position. The ethenyl group enables further functionalization via addition or cycloaddition reactions, while the benzyl carbamate serves as a protective group for the amine functionality.

Properties

IUPAC Name

benzyl 2-ethenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-13-9-6-10-15(13)14(16)17-11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REODUIIKJBAGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245227
Record name Phenylmethyl 2-ethenyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105706-77-2
Record name Phenylmethyl 2-ethenyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105706-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-ethenyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-ethenylpyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-ethenylpyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Benzyl 2-ethenylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 2-ethenylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution at the Pyrrolidine 2-Position

The 2-position of the pyrrolidine ring is a critical site for modulating chemical and biological properties. Below is a comparison of key derivatives:

Compound Name Substituent at 2-Position Molecular Formula Key Features Reference(s)
Benzyl 2-ethenylpyrrolidine-1-carboxylate Ethenyl (vinyl) C₁₄H₁₅NO₂ Reactive for polymerization or Michael additions; moderate polarity. Synthesized
Benzyl 2-hydroxypyrrolidine-1-carboxylate Hydroxyl (-OH) C₁₂H₁₅NO₃ Polar, hydrogen-bond donor; synthesized via LiEt₃BH reduction of 2-oxo derivative .
Benzyl (2S)-2-(diazoacetyl)pyrrolidine-1-carboxylate Diazoacetyl (-N₂COCH₃) C₁₅H₁₅N₃O₃ Photoreactive; used in cycloadditions or as a precursor for carbene insertion .
Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate 2-Hydroxyethoxy (-OCH₂CH₂OH) C₁₄H₁₉NO₄ Enhanced hydrophilicity; ether linkage improves solubility in polar solvents .
Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate 6-Ethoxypyridin-3-yl C₁₉H₂₂N₂O₃ Aromatic pyridine moiety; potential for π-π stacking in drug design .

Physical and Spectral Properties

  • Solubility: Ethenyl derivative: Moderate solubility in DCM, THF; low in water. Hydroxyethoxy derivative (): High solubility in polar solvents (e.g., ethanol, DMSO).
  • Stability :
    • Diazoacetyl derivative (): Light- and heat-sensitive; requires storage at -20°C.
    • Hydroxyl derivative (): Hygroscopic; prone to oxidation without inert atmosphere.

Biological Activity

Benzyl 2-ethenylpyrrolidine-1-carboxylate is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound has the molecular formula C14H17NO2C_{14}H_{17}NO_2 and features a pyrrolidine ring, which is significant for its biological activity. The synthesis typically involves the reaction of benzyl chloroformate with 2-ethenylpyrrolidine in the presence of a base like triethylamine, yielding the desired product after purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in neurotransmission. For instance, it may interact with cholinesterase enzymes, which are critical in breaking down neurotransmitters like acetylcholine.
  • Binding Affinity : The benzyl and ethenyl groups enhance its binding affinity to target proteins, influencing its biological effects.

Biological Activities

Numerous studies have explored the biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. For example, compounds synthesized from similar structures have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Neuroprotective Properties : The compound's ability to inhibit cholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission.

Case Studies

  • Enzyme Inhibition Studies : A study assessed the inhibitory effects of this compound on acetylcholinesterase and butyrylcholinesterase. Results demonstrated a notable reduction in enzyme activity, indicating its potential as a therapeutic agent for cognitive disorders.
  • Antimicrobial Screening : In a comparative study, several derivatives of Benzyl 2-ethenylpyrrolidine were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against a range of microorganisms, suggesting that structural modifications could enhance efficacy .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/EnzymesObserved Effects
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition
AntimicrobialE. coli, Staphylococcus aureusPotent antimicrobial activity
NeuroprotectiveCholinergic systemEnhanced neurotransmission

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-ethenylpyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 2-ethenylpyrrolidine-1-carboxylate

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